2-Fluoro-4-(methoxymethoxy)benzaldehyde 2-Fluoro-4-(methoxymethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 2025821-71-8
VCID: VC11655251
InChI: InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3
SMILES: COCOC1=CC(=C(C=C1)C=O)F
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

2-Fluoro-4-(methoxymethoxy)benzaldehyde

CAS No.: 2025821-71-8

Cat. No.: VC11655251

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(methoxymethoxy)benzaldehyde - 2025821-71-8

Specification

CAS No. 2025821-71-8
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 2-fluoro-4-(methoxymethoxy)benzaldehyde
Standard InChI InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3
Standard InChI Key OQRYNEPADPNWSE-UHFFFAOYSA-N
SMILES COCOC1=CC(=C(C=C1)C=O)F
Canonical SMILES COCOC1=CC(=C(C=C1)C=O)F

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The compound’s systematic IUPAC name is 2-fluoro-4-(methoxymethoxy)benzaldehyde, with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. Its SMILES notation (COCOC1=CC(=C(C=C1)C=O)F) and InChIKey (OQRYNEPADPNWSE-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Identifiers of 2-Fluoro-4-(methoxymethoxy)benzaldehyde

PropertyValueSource
CAS Number2025821-71-8
Molecular FormulaC₉H₉FO₃
Molecular Weight184.16 g/mol
DensityNot reported
Boiling PointNot reported
Flash PointNot reported

Structural Features

The benzene ring is substituted at three positions:

  • Aldehyde group (-CHO) at position 1.

  • Fluorine atom (-F) at position 2.

  • Methoxymethoxy group (-OCH₂OCH₃) at position 4.

The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enabling selective reactions at the aldehyde site. The fluorine atom’s electron-withdrawing nature influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitutions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step functionalization of a fluorobenzene precursor. A representative route includes:

  • Fluorination: Introduction of fluorine via electrophilic aromatic substitution.

  • Methoxymethoxy Protection: Reaction with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy group.

  • Formylation: Directed ortho-metalation (DoM) using a Grignard reagent (e.g., isopropyl magnesium chloride) followed by quenching with a formyl source (e.g., dimethylformamide) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Methoxymethoxy InstallationMOMCl, K₂CO₃, DMF, 0–5°C75–85%
FormylationiPrMgCl, THF, DMF, 0–5°C60–70%

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., THF) improve Grignard reactivity, while alkanes (heptane) aid in crystallization .

  • Temperature Control: Reactions conducted at 0–5°C minimize side reactions .

Reactivity and Functional Group Transformations

The aldehyde group undergoes characteristic reactions:

  • Schiff Base Formation: Condensation with amines to form imines, useful in drug design.

  • Nucleophilic Addition: Reactions with Grignard reagents or organozinc compounds yield secondary alcohols.

  • Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols under standard conditions.

The methoxymethoxy group is stable under acidic conditions but cleaved by strong acids (e.g., HCl in methanol).

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Peaks at δ 9.8 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), and δ 3.3–3.5 ppm (methoxymethoxy -OCH₃).

  • IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~1100 cm⁻¹ (C-O-C).

  • Mass Spectrometry: Molecular ion peak at m/z 184.1 (M⁺).

Chromatographic Methods

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to fluorinated drug candidates, including kinase inhibitors and antiviral agents. Its aldehyde group facilitates conjugation with biologics via click chemistry.

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Materials Science Innovations

Incorporated into liquid crystals and polymers, the compound enhances thermal stability and optical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator